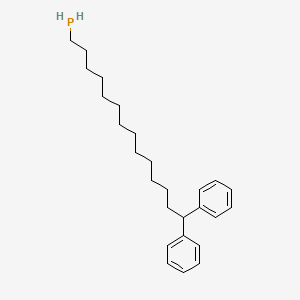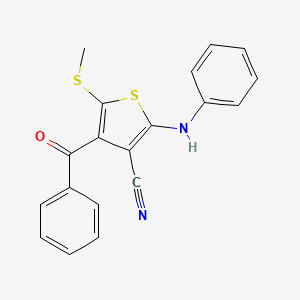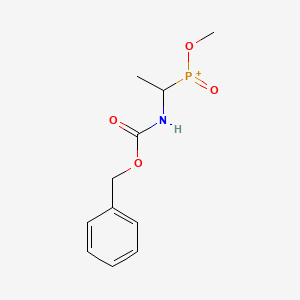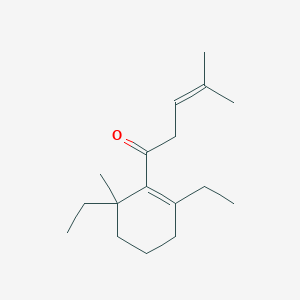
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one is a complex organic compound with a unique structure It features a cyclohexene ring substituted with ethyl and methyl groups, and a pentenone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One possible method involves the alkylation of a cyclohexene derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Wissenschaftliche Forschungsanwendungen
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may have applications in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Diethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Dimethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-ethylpent-3-en-1-one
Comparison
Compared to similar compounds, 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups on the cyclohexene ring can influence its steric and electronic properties, making it distinct from other related compounds.
Eigenschaften
CAS-Nummer |
113405-68-8 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-(2,6-diethyl-6-methylcyclohexen-1-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C17H28O/c1-6-14-9-8-12-17(5,7-2)16(14)15(18)11-10-13(3)4/h10H,6-9,11-12H2,1-5H3 |
InChI-Schlüssel |
QLDBEELTHLBOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(CCC1)(C)CC)C(=O)CC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
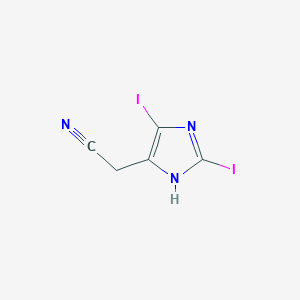
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
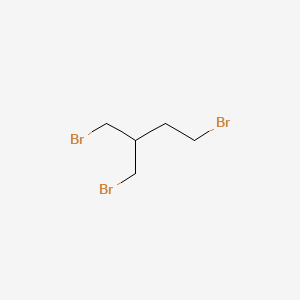
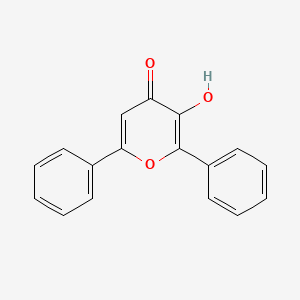
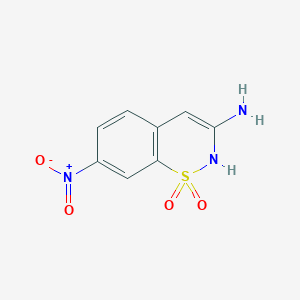
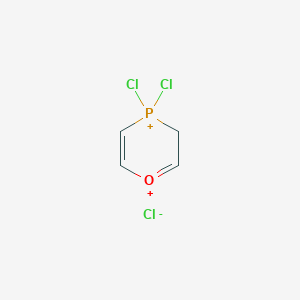

![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
